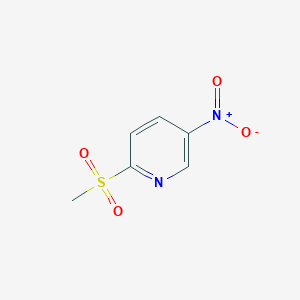

2-(Methylsulfonyl)-5-nitropyridine

Description

Properties

IUPAC Name |

2-methylsulfonyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-13(11,12)6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLCJZWEVGHUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361019 | |

| Record name | 2-(methylsulfonyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79134-11-5 | |

| Record name | 2-(methylsulfonyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylsulfonyl)-5-nitropyridine CAS number 79134-11-5 data

An In-Depth Technical Guide to 2-(Methylsulfonyl)-5-nitropyridine (CAS: 79134-11-5): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

2-(Methylsulfonyl)-5-nitropyridine, registered under CAS number 79134-11-5, is a functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis.[1] Its molecular architecture, featuring a pyridine ring activated by a strongly electron-withdrawing nitro group and possessing an excellent methylsulfonyl leaving group, renders it a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity makes it a valuable building block for the construction of complex molecular scaffolds found in numerous biologically active compounds.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the compound's physicochemical properties, provide expert-driven insights into its synthesis and core reactivity, and explore its applications as a versatile intermediate in medicinal chemistry and as a tool for bioconjugation.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. 2-(Methylsulfonyl)-5-nitropyridine is a solid at room temperature with a melting point of 115 °C, and it should be stored under dry, refrigerated conditions (2-8°C) to ensure its long-term stability.[1][4]

Nomenclature and Structure

The systematic IUPAC name for this compound is 2-(methylsulfonyl)-5-nitropyridine . Its structure consists of a pyridine ring substituted at the 2-position with a methylsulfonyl group (-SO₂CH₃) and at the 5-position with a nitro group (-NO₂).

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 79134-11-5 | [1][4] |

| Molecular Formula | C₆H₆N₂O₄S | [1][4] |

| Molecular Weight | 202.19 g/mol | [1][4] |

| Melting Point | 115 °C | [1] |

| Boiling Point | 429.0 ± 45.0 °C (Predicted) | [1] |

| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -5.67 ± 0.22 (Predicted) | [1] |

| Storage | Sealed in dry, 2-8°C | [1][4] |

| SMILES Code | CS(=O)(=O)c1ccc(nc1)[O-] | [4] |

While detailed spectroscopic data is often proprietary to suppliers, analytical characterization including NMR, HPLC, and LC-MS is typically available upon request from commercial vendors to confirm purity and identity.[4]

Part 2: The Chemistry of 2-(Methylsulfonyl)-5-nitropyridine

The utility of this reagent is dominated by the chemistry of its activated pyridine ring. The combination of the ring nitrogen, the nitro group, and the sulfonyl group creates a highly electron-deficient system, priming the C2 position for nucleophilic attack.

Section 2.1: Synthesis Methodology

The most logical and field-proven approach to synthesizing 2-(methylsulfonyl)-5-nitropyridine is a two-step process starting from a commercially available precursor: the S-alkylation of 2-mercapto-5-nitropyridine followed by oxidation of the resulting thioether to the sulfone. This method offers high yields and utilizes common laboratory reagents.

Experimental Protocol: Synthesis of 2-(Methylthio)-5-nitropyridine (Precursor) [5] Causality: This step forms the carbon-sulfur bond. Sodium hydroxide deprotonates the thiol to form the more nucleophilic thiolate, which then displaces a methyl group from dimethyl sulfate, an efficient methylating agent.

-

In a round-bottom flask, dissolve 2-mercapto-5-nitropyridine (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Gentle heating may be applied to facilitate dissolution.

-

Cool the solution in an ice bath. Add dimethyl sulfate (1.1 eq) dropwise to the solution with vigorous stirring.

-

Allow the reaction mixture to stir and warm to room temperature. A precipitate will form.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

-

The still-moist product can be recrystallized from ethanol to yield pure 2-(methylthio)-5-nitropyridine.

Experimental Protocol: Oxidation to 2-(Methylsulfonyl)-5-nitropyridine Causality: This step converts the thioether to the sulfone, which is a much better leaving group for subsequent SNAr reactions. Oxidizing agents like m-CPBA are effective for this transformation.

-

Dissolve the 2-(methylthio)-5-nitropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise, monitoring the internal temperature to keep it below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Section 2.2: Core Reactivity - Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2-(methylsulfonyl)-5-nitropyridine is SNAr. The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, and its departure is facilitated by the stabilization of the anionic intermediate (a Meisenheimer complex) by the electron-withdrawing nitro group and the pyridine ring nitrogen.[6][7]

This reactivity is highly reliable and proceeds under mild conditions with a wide range of nucleophiles, including amines, thiols, and alcohols, making it a workhorse reaction in medicinal chemistry.[3]

Part 3: Applications in Research and Drug Development

The predictable and efficient reactivity of 2-(methylsulfonyl)-5-nitropyridine makes it a valuable tool for constructing molecules with potential therapeutic value.

Section 3.1: Intermediate for Active Pharmaceutical Ingredients (APIs)

Nitropyridine derivatives are privileged scaffolds in drug design.[2][8] The title compound serves as a key intermediate to introduce the 5-nitropyridin-2-yl moiety. The nitro group can later be reduced to an amine, providing another functional handle for further elaboration of the molecular structure.[7][9]

Experimental Protocol: General SNAr with an Amine [7] Trustworthiness: This protocol is self-validating. The progress can be monitored by TLC or LC-MS, and the final product is purified by standard chromatographic techniques to ensure high purity, which is critical for subsequent synthetic steps.

-

To a solution of 2-(methylsulfonyl)-5-nitropyridine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN), add the desired primary or secondary amine (1.0-1.2 eq).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq) to act as a proton scavenger.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(substituted-amino)-5-nitropyridine.

Section 3.2: Covalent Warhead for Chemoselective Bioconjugation

The field of chemical biology increasingly relies on reagents that can selectively modify proteins. 2-(Methylsulfonyl)-5-nitropyridine belongs to a class of electrophiles that show high reactivity and selectivity for cysteine residues.[10][11] The soft sulfhydryl group of cysteine is an excellent nucleophile for the electron-deficient pyridine ring, leading to the formation of a stable thioether bond. This "thio-click" type reaction is invaluable for creating antibody-drug conjugates (ADCs), labeling proteins for proteomic studies, and developing covalent inhibitor drugs.[10][11][12] The sulfonyl group provides a superior leaving group compared to halogens, often resulting in faster reaction rates and cleaner conversions.[10][11]

Part 4: Handling and Safety

While a specific Safety Data Sheet (SDS) for 2-(methylsulfonyl)-5-nitropyridine is not widely available, data from closely related nitropyridine compounds should be used to guide handling procedures.

Table 2: General Safety and Handling Information

| Hazard Category | Precautionary Measures & Remarks | Source(s) (Analogous Compounds) |

| Acute Toxicity | Harmful if swallowed or inhaled. Avoid creating dust. | [13][14] |

| Skin Contact | May cause skin irritation. Avoid contact with skin. | [14] |

| Eye Contact | May cause serious eye irritation. | [14] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [13][14][15] |

| Fire & Explosion | As a solid, it is not expected to be flammable, but decomposition at high temperatures may produce toxic gases like NOx and SOx. | [14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [13][14] |

Disclaimer: This safety information is based on analogous compounds. Always consult the specific SDS provided by the supplier before handling.

Conclusion

2-(Methylsulfonyl)-5-nitropyridine is more than just a chemical intermediate; it is a precisely engineered tool for modern organic synthesis and chemical biology. Its high electrophilicity, driven by the synergistic effects of its functional groups, allows for predictable and efficient SNAr reactions. This property makes it an invaluable asset for drug development professionals constructing complex APIs and for researchers forging new bioconjugates. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, scientists can fully leverage the synthetic power of this versatile pyridine derivative.

References

-

79134-11-5 (2-(甲基磺酰基)-5-硝基吡啶,2-(Methylsulfonyl) - 960化工网. Available at: [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available at: [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 79134-11-5 Name: - XiXisys. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

-

The Role of Nitropyridines in Pharmaceutical Development. Available at: [Link]

-

Synthesis of 2-Methylthio-5-nitro-pyridine - PrepChem.com. Available at: [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. Available at: [Link]

-

2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. Available at: [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - ePrints Soton - University of Southampton. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - PubMed. Available at: [Link]

Sources

- 1. 2-(Methylsulfonyl)-5-nitropyridine | 79134-11-5 [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 79134-11-5|2-(Methylsulfonyl)-5-nitropyridine|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A-Z Guide to 2-(Methylsulfonyl)-5-nitropyridine: Reactivity, Mechanisms, and Applications in Drug Discovery

Abstract: 2-(Methylsulfonyl)-5-nitropyridine is a cornerstone electrophile in modern medicinal chemistry, prized for its predictable reactivity and versatility in constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, the mechanistic intricacies of its cornerstone reaction—Nucleophilic Aromatic Substitution (SNAr)—and its reactivity profile with a range of biologically relevant nucleophiles. By integrating theoretical principles with practical, field-tested protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic endeavors.

Section 1: The Foundation of Reactivity: Physicochemical Properties and Electronic Landscape

2-(Methylsulfonyl)-5-nitropyridine's utility stems from a synergistic interplay of its structural components. The pyridine ring, an electron-deficient heterocycle, is rendered exceptionally electrophilic by the powerful electron-withdrawing effects of two key substituents: the nitro group (-NO₂) at the 5-position and the methylsulfonyl group (-SO₂CH₃) at the 2-position.

-

Nitro Group (-NO₂): Positioned para to the site of substitution, the nitro group is a potent activating group for nucleophilic aromatic substitution.[1] It powerfully withdraws electron density from the aromatic ring through both inductive and resonance effects, stabilizing the negatively charged intermediate formed during the reaction.[2][3]

-

Methylsulfonyl Group (-SO₂CH₃): This group serves a dual purpose. Firstly, it is a strong electron-withdrawing group, further depleting the electron density of the pyridine ring and enhancing its susceptibility to nucleophilic attack. Secondly, and crucially, it functions as an excellent leaving group, readily departing as the methanesulfinate anion (CH₃SO₂⁻) to restore the aromaticity of the ring in the final step of the substitution.

This electronic arrangement makes the C2 position of the pyridine ring a highly reactive electrophilic site, primed for reaction with a wide array of nucleophiles.

Section 2: The Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for 2-(methylsulfonyl)-5-nitropyridine is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, distinct from Sₙ1 and Sₙ2 reactions.[4]

-

Nucleophilic Addition: The reaction commences with the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon of the pyridine ring.[2] This step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The negative charge of this complex is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[3]

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the methylsulfonyl group as a stable methanesulfinate anion.[5] This step is typically rapid and irreversible, driving the reaction to completion.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-(Methylsulfonyl)-5-nitropyridine: A Technical Guide for Researchers

An In-depth Guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Characterization of a Key Synthetic Intermediate.

Authored by: Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylsulfonyl)-5-nitropyridine, a compound of interest for researchers in medicinal chemistry and materials science. While direct, publicly available experimental spectra for this specific molecule are not readily found in the peer-reviewed literature, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust framework for its identification and characterization.

Introduction: The Chemical Identity of 2-(Methylsulfonyl)-5-nitropyridine

2-(Methylsulfonyl)-5-nitropyridine, with the Chemical Abstracts Service (CAS) registry number 79134-11-5 , is a pyridine derivative featuring a methylsulfonyl group at the 2-position and a nitro group at the 5-position. Its molecular formula is C₆H₆N₂O₄S, and it has a molecular weight of 202.19 g/mol . The structural arrangement of these functional groups dictates its electronic properties and, consequently, its characteristic spectroscopic signature. The robust electron-withdrawing nature of both the sulfonyl and nitro groups significantly influences the chemical shifts observed in its NMR spectra and the vibrational frequencies in its IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(Methylsulfonyl)-5-nitropyridine, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the pyridine ring and the presence of the methylsulfonyl group.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one singlet in the aliphatic region for the methyl protons. The electron-withdrawing effects of the nitro and methylsulfonyl groups will cause the aromatic protons to be significantly deshielded, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.5 - 8.7 | d | ~8.5 | Ortho-coupling to H-4. Deshielded by the adjacent methylsulfonyl group. |

| H-4 | ~8.2 - 8.4 | dd | ~8.5, ~2.5 | Ortho-coupling to H-3 and meta-coupling to H-6. |

| H-6 | ~9.2 - 9.4 | d | ~2.5 | Meta-coupling to H-4. Strongly deshielded by the para-nitro group and the adjacent ring nitrogen. |

| -SO₂CH₃ | ~3.3 - 3.5 | s | - | Singlet for the three equivalent methyl protons. |

Predicted data is based on analysis of similar compounds and standard chemical shift increments. Solvent: CDCl₃.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The pyridine carbons will appear in the aromatic region, with their chemical shifts heavily influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155 - 158 | Attached to the electron-withdrawing methylsulfonyl group and the ring nitrogen. |

| C-3 | ~122 - 125 | Shielded relative to C-5 and C-6. |

| C-4 | ~138 - 141 | Influenced by the adjacent nitro group. |

| C-5 | ~145 - 148 | Attached to the strongly electron-withdrawing nitro group. |

| C-6 | ~150 - 153 | Deshielded by the adjacent ring nitrogen and the para-nitro group. |

| -SO₂CH₃ | ~40 - 43 | Typical chemical shift for a methyl group attached to a sulfone. |

Predicted data is based on analysis of similar compounds and standard chemical shift increments. Solvent: CDCl₃.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-(Methylsulfonyl)-5-nitropyridine.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Methylsulfonyl)-5-nitropyridine will be dominated by strong absorptions corresponding to the nitro and sulfonyl groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| NO₂ (asymmetric stretch) | ~1520 - 1560 | Strong | Asymmetric N=O stretching |

| NO₂ (symmetric stretch) | ~1340 - 1360 | Strong | Symmetric N=O stretching |

| SO₂ (asymmetric stretch) | ~1310 - 1340 | Strong | Asymmetric S=O stretching |

| SO₂ (symmetric stretch) | ~1140 - 1160 | Strong | Symmetric S=O stretching |

| C=N, C=C (aromatic) | ~1600 - 1450 | Medium-Weak | Ring stretching vibrations |

| C-H (aromatic) | ~3000 - 3100 | Weak | C-H stretching |

| C-H (aliphatic) | ~2900 - 3000 | Weak | C-H stretching of the methyl group |

Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality FT-IR spectrum of 2-(Methylsulfonyl)-5-nitropyridine.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the crystalline sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be from 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 202, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of the methyl group (-CH₃): [M - 15]⁺ at m/z = 187.

-

Loss of the nitro group (-NO₂): [M - 46]⁺ at m/z = 156.

-

Loss of the methylsulfonyl radical (-SO₂CH₃): [M - 79]⁺ at m/z = 123.

-

Cleavage of the C-S bond can also lead to the formation of the methylsulfonyl cation [CH₃SO₂]⁺ at m/z = 79.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of 2-(Methylsulfonyl)-5-nitropyridine.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).

-

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition (EI):

-

Set the ionization energy to 70 eV.

-

Scan a mass range of approximately m/z 40-300 to ensure capture of the molecular ion and significant fragments.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of 2-(Methylsulfonyl)-5-nitropyridine is fundamental to verifying its structure and purity. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, along with robust, field-proven protocols for the acquisition of this critical data. Researchers and drug development professionals can use this information as a reliable reference for the synthesis and quality control of this important chemical entity.

References

While direct experimental spectra for 2-(Methylsulfonyl)-5-nitropyridine were not found in the primary literature during the preparation of this guide, the predicted data and protocols are based on well-established principles and data from analogous compounds. For general spectroscopic principles and data compilations, the following resources are recommended:

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem Compound Summary for CID 2794552, 2-Methyl-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 258576, 2-(Methylthio)-5-nitropyrimidine. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Solubility of 2-(Methylsulfonyl)-5-nitropyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Methylsulfonyl)-5-nitropyridine, a compound of interest in pharmaceutical and chemical research. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this document serves as a critical resource for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the theoretical principles governing solubility, detailed, field-proven experimental protocols for accurate solubility measurement, and insights into the physicochemical properties of 2-(Methylsulfonyl)-5-nitropyridine that influence its behavior in various organic solvents. By equipping researchers with the necessary tools and knowledge, this guide facilitates the generation of high-quality, reliable solubility data essential for process development, formulation design, and preclinical studies.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that dictates its journey from the laboratory to a potential final application.[1][2] For a compound like 2-(Methylsulfonyl)-5-nitropyridine, understanding its solubility in a range of common organic solvents is paramount for several critical stages of research and development:

-

Process Chemistry: The selection of an appropriate solvent system is crucial for optimizing reaction conditions, controlling crystallization for purification, and ensuring a high yield of the final product.[3][4]

-

Formulation Development: In the pharmaceutical sciences, poor solubility can lead to low bioavailability, hindering a drug candidate's therapeutic efficacy.[1][5][6] Knowledge of solubility is the first step in designing effective formulations, such as solutions, suspensions, or solid dispersions.

-

Preclinical and In Vitro Studies: Inaccurate assumptions about a compound's solubility can lead to unreliable and misleading results in biological assays.[5][6] Determining the true (thermodynamic) solubility is essential for preparing accurate dosing solutions and interpreting experimental outcomes correctly.

Given the limited availability of specific solubility data for 2-(Methylsulfonyl)-5-nitropyridine in scientific literature, this guide emphasizes the necessity of experimental determination and provides the robust methodologies required to do so.

Physicochemical Properties of 2-(Methylsulfonyl)-5-nitropyridine

While quantitative solubility data is sparse, understanding the inherent physicochemical properties of 2-(Methylsulfonyl)-5-nitropyridine provides a theoretical basis for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₄S | [7] |

| Molecular Weight | 202.19 g/mol | [7] |

| Melting Point | 115 °C | [8] |

| Predicted Boiling Point | 429.0 ± 45.0 °C | [8] |

| Predicted Density | 1.483 ± 0.06 g/cm³ | [8] |

The presence of a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃) on the pyridine ring suggests that 2-(Methylsulfonyl)-5-nitropyridine is a polar molecule. The sulfonyl group, in particular, is a strong hydrogen bond acceptor, while the nitro group also contributes to the molecule's polarity. This polarity profile indicates that it is likely to be more soluble in polar organic solvents and less soluble in nonpolar solvents, following the "like dissolves like" principle.[9] However, the crystalline nature of the solid, as indicated by its melting point, means that the energy required to break the crystal lattice will also play a significant role in the dissolution process.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[10] This technique is based on achieving a state of dynamic equilibrium between the undissolved solid and the saturated solution of the compound.[11] The following protocol is a comprehensive, self-validating system for obtaining accurate and reproducible solubility data.

Principle

An excess of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until the concentration of the dissolved compound in the solvent reaches a plateau, indicating that equilibrium has been established. At this point, the rates of dissolution and precipitation are equal.[11] The supernatant is then carefully separated from the undissolved solid and analyzed to determine the solubility.

Materials and Equipment

-

2-(Methylsulfonyl)-5-nitropyridine (crystalline solid)

-

A range of common organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or blank solvent for UV-Vis

Step-by-Step Protocol

-

Preparation of Stock Standards: Accurately weigh a known amount of 2-(Methylsulfonyl)-5-nitropyridine and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of solid 2-(Methylsulfonyl)-5-nitropyridine to a series of vials, each containing a known volume (e.g., 2-5 mL) of the different organic solvents to be tested. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.[12]

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. A common duration is 24 to 72 hours to ensure equilibrium is reached.[12] To confirm that equilibrium has been achieved, you can take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. The concentration should be constant at equilibrium.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with the appropriate mobile phase or blank solvent to a concentration that falls within the range of your calibration standards.

-

Analysis: Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Quantification: Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of 2-(Methylsulfonyl)-5-nitropyridine in your diluted samples.

-

Calculation of Solubility: Calculate the solubility of 2-(Methylsulfonyl)-5-nitropyridine in each solvent by multiplying the concentration of the diluted sample by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Visual Workflow for Solubility Determination

Caption: Intermolecular forces governing solubility.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The oxygen atoms of the sulfonyl and nitro groups in 2-(Methylsulfonyl)-5-nitropyridine are strong hydrogen bond acceptors. Therefore, strong hydrogen bonding interactions are expected, likely leading to higher solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have significant dipole moments but do not have hydrogen bond donor capabilities. They will interact with the polar regions of the solute through dipole-dipole interactions. The solubility in these solvents will depend on the strength of these interactions relative to the solute-solute interactions in the crystal lattice.

-

In Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. Due to the polar nature of 2-(Methylsulfonyl)-5-nitropyridine, its solubility is expected to be low in nonpolar solvents as the solvent-solute interactions will not be strong enough to overcome the solute-solute and solvent-solvent interactions.

Conclusion

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1). [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

-

HUBER. (n.d.). Solubility determination and crystallization. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylthio)-5-nitropyrimidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 5-(Methylsulfonyl)-2-nitropyridine. Retrieved from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. Solubility determination and crystallization [huber-online.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. 79134-11-5|2-(Methylsulfonyl)-5-nitropyridine|BLD Pharm [bldpharm.com]

- 8. 2-(Methylsulfonyl)-5-nitropyridine | 79134-11-5 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-(Methylsulfonyl)-5-nitropyridine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on understanding and evaluating the thermal stability of 2-(Methylsulfonyl)-5-nitropyridine. Given its chemical structure, which incorporates both a nitro group and a sulfonyl group on a pyridine ring, a thorough assessment of its thermal behavior is critical for safe handling, process development, and regulatory compliance.

Introduction: A Molecule of Interest and Potential Hazard

2-(Methylsulfonyl)-5-nitropyridine is a valuable electrophilic reagent and building block in medicinal chemistry and materials science. Its utility stems from the pyridine ring's electron-deficient nature, which is further activated by the potent electron-withdrawing capabilities of the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups. This high reactivity, particularly towards nucleophiles, makes it an effective intermediate in the synthesis of more complex molecules.[1][2]

However, the very features that confer its synthetic utility also raise significant concerns about its thermal stability. Nitroaromatic compounds are a well-known class of energetic materials, and their decomposition can be highly exothermic, potentially leading to runaway reactions if not properly understood and controlled. The presence of the sulfonyl group can further influence the molecule's decomposition pathway. Therefore, a proactive and systematic evaluation of its thermal properties is not merely an academic exercise but a fundamental safety requirement.

This guide outlines a logical, multi-tiered approach to characterizing the thermal stability and decomposition of 2-(Methylsulfonyl)-5-nitropyridine, moving from theoretical assessment to detailed experimental protocols and data interpretation.

Section 1: Structural Assessment and Predicted Thermal Hazards

A preliminary hazard assessment begins with an analysis of the molecule's functional groups. The structure of 2-(Methylsulfonyl)-5-nitropyridine contains two key "toxophores" for thermal instability:

-

The Nitro Group (-NO₂): This is a classic explosophore. The decomposition of nitroaromatics often proceeds via the cleavage of the C-NO₂ or N-O bonds, leading to the release of nitrogen oxides (NOx) and a significant amount of energy.[3]

-

The Methylsulfonyl Group (-SO₂CH₃): While not a primary explosive group, the C-S bond can be a point of initial cleavage. Its decomposition can release sulfur oxides (SOx), which are hazardous gases.

The combination of these groups on an aromatic ring suggests that thermal decomposition could be a complex, multi-step process. The initial decomposition event could trigger a cascade of exothermic reactions. A plausible, though unverified, hypothesis is that an initial cleavage event could lead to the formation of radical species, which then propagate further decomposition.[4]

Section 2: A Validated Experimental Workflow for Thermal Hazard Assessment

A robust understanding of the compound's thermal behavior requires empirical data. The following experimental workflow provides a systematic approach to acquiring the necessary information.

Caption: Experimental workflow for thermal stability assessment.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, the onset temperature of decomposition, and the energy released during decomposition (enthalpy). This is the primary screening tool for thermal hazards.[5][6]

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 2-(Methylsulfonyl)-5-nitropyridine into a high-pressure or hermetically sealed aluminum pan. The use of a sealed pan is critical to contain any evolved gases and ensure accurate measurement of the decomposition energy.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature well above any expected decomposition, typically 350-400 °C.

-

A standard heating rate is 10 °C/min. It is advisable to run experiments at multiple heating rates (e.g., 5, 10, 20 °C/min) to investigate kinetic effects.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point (reported as ~115 °C).[7]

-

Identify the sharp exothermic peak corresponding to decomposition.

-

Determine the extrapolated onset temperature (Tₒ) of the exotherm, which represents the initiation of thermal decomposition.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔ).

-

Trustworthiness Check: The protocol is self-validating by including a known event (melting) which should occur near the literature value. Consistent onset temperatures across multiple runs (at the same heating rate) confirm the reliability of the measurement.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of the sample as a function of temperature, revealing the number of decomposition steps and the temperature range over which they occur.[4][6]

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the sample into an open ceramic or platinum TGA pan. An open pan is used to allow decomposition gases to escape.

-

Instrument Setup: Place the pan onto the TGA balance and purge with an inert gas (Nitrogen, 50 mL/min).

-

Thermal Program: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min.

-

Data Analysis:

-

Analyze the TGA curve (mass % vs. temperature) to identify distinct steps of mass loss.

-

Analyze the derivative of the TGA curve (DTG curve) to pinpoint the temperature of the maximum rate of mass loss for each step.

-

Correlate the temperature ranges of mass loss with the thermal events observed in the DSC.

-

Protocol 3: Evolved Gas Analysis (EGA) via TGA-MS/FTIR

Objective: To identify the chemical nature of the gases evolved during decomposition, which is crucial for elucidating the decomposition mechanism and understanding the associated toxicological hazards.[4][6]

Methodology:

-

Instrument Setup: Use a TGA instrument coupled via a heated transfer line to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.

-

Thermal Program: Run the same TGA thermal program as described in Protocol 2.

-

Data Analysis:

-

Correlate the evolution of specific gases (identified by their mass-to-charge ratio in MS or infrared spectrum in FTIR) with the mass loss steps observed in the TGA curve.

-

Predicted Evolved Gases: Based on the structure, one would expect to detect fragments corresponding to:

-

Nitrogen oxides (NO₂, NO - m/z 46, 30)

-

Sulfur oxides (SO₂, SO - m/z 64, 48)

-

Carbon dioxide (CO₂ - m/z 44)

-

Fragments of the pyridine ring.

-

-

Section 3: Data Synthesis and Mechanistic Interpretation

The data from DSC, TGA, and EGA must be synthesized to build a complete picture of the thermal hazard.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical but plausible set of results for 2-(Methylsulfonyl)-5-nitropyridine, based on the known behavior of similar compounds.

| Parameter | Technique | Hypothetical Value | Interpretation |

| Melting Point (Tₘ) | DSC | ~115 °C | Confirms literature value and sample purity.[7] |

| Onset of Decomposition (Tₒ) | DSC | 195 °C | The temperature at which rapid, self-heating decomposition begins. A critical process safety parameter. |

| Enthalpy of Decomposition (ΔHₔ) | DSC | -1200 J/g | A significant energy release, indicating a high potential for a thermal runaway reaction. |

| Decomposition Stages | TGA | 2 Stages | Suggests a multi-step decomposition mechanism. |

| Stage 1 Mass Loss (200-250°C) | TGA | ~39% | Correlates with the initial exothermic event in DSC. Could correspond to the loss of both -NO₂ and -SO₂CH₃ groups. |

| Stage 2 Mass Loss (250-400°C) | TGA | ~55% | Slower decomposition of the remaining pyridine ring structure. |

| Evolved Gases (Stage 1) | TGA-MS | NO₂, SO₂ | Confirms the decomposition of the nitro and sulfonyl functional groups as the primary event. |

Plausible Decomposition Mechanism

Based on the hypothetical data, a plausible decomposition pathway can be proposed. The initial, highly exothermic step likely involves the cleavage of the C-S and C-N bonds, which are weakened by the electron-deficient nature of the ring.

Caption: A plausible high-level decomposition pathway.

The first stage is the most critical from a safety perspective, as it is rapid and highly exothermic. The identification of NOx and SOx gases confirms that these functional groups are lost early in the process. The second, broader decomposition stage likely corresponds to the slower breakdown of the remaining, more stable pyridine ring fragments.

Conclusion and Safety Recommendations

This guide establishes a clear, scientifically-grounded framework for assessing the thermal stability of 2-(Methylsulfonyl)-5-nitropyridine. The analysis of its structure strongly suggests a potential for hazardous thermal decomposition, a prediction that must be confirmed and quantified through the detailed experimental protocols provided (DSC, TGA, and TGA-MS).

The key safety parameters derived from this workflow—the onset temperature of decomposition (Tₒ) and the enthalpy of decomposition (ΔHₔ)—are essential for defining safe operating limits. Any process involving this compound should be designed to remain well below the measured onset temperature, with an appropriate safety margin. The significant energy of decomposition necessitates careful consideration of heat transfer and emergency relief systems in any scale-up operation. The identification of toxic NOx and SOx gases mandates the use of appropriate ventilation and personal protective equipment.

By following this comprehensive approach, researchers and development professionals can handle and utilize 2-(Methylsulfonyl)-5-nitropyridine safely, mitigating risks while harnessing its synthetic potential.

References

- 2-(Methylsulfonyl)-5-nitropyridine | 79134-11-5. ChemicalBook.

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.

- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.

- 2-Amino-5-nitropyridine Safety D

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Thermal Analysis.

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 7. 2-(Methylsulfonyl)-5-nitropyridine | 79134-11-5 [amp.chemicalbook.com]

A Senior Application Scientist's Guide to 2-(Methylsulfonyl)-5-nitropyridine: A Cornerstone Building Block for Advanced Organic Synthesis

Introduction: Unveiling a Versatile Heterocyclic Intermediate

In the landscape of modern organic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 2-(Methylsulfonyl)-5-nitropyridine has emerged as a particularly powerful and versatile reagent. Its intrinsic electronic properties make it an exceptional substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. Pyridine-based ring systems are a cornerstone in drug design, with a significant percentage of FDA-approved N-heterocyclic drugs containing a pyridine moiety. This guide provides an in-depth technical overview of 2-(Methylsulfonyl)-5-nitropyridine, from its fundamental properties and synthesis to its application in the synthesis of high-value compounds, particularly within the pharmaceutical industry.

Core Attributes of 2-(Methylsulfonyl)-5-nitropyridine

The utility of this building block stems from its unique structural and electronic features. The pyridine ring, an electron-deficient heterocycle, is rendered exceptionally electrophilic by the presence of two powerful electron-withdrawing groups: a nitro group (-NO2) at the 5-position and a methylsulfonyl group (-SO2CH3) at the 2-position.

| Property | Value |

| CAS Number | 79134-11-5 |

| Molecular Formula | C6H6N2O4S |

| Molecular Weight | 202.19 g/mol |

| Melting Point | 115 °C |

| Appearance | Solid |

| Storage | Sealed in dry, 2-8°C |

Synthesis of the Building Block

The most common laboratory-scale synthesis of 2-(Methylsulfonyl)-5-nitropyridine involves a two-step sequence starting from the commercially available 2-chloro-5-nitropyridine.

-

Nucleophilic Substitution with a Thiolate: The chlorine atom at the 2-position of 2-chloro-5-nitropyridine is readily displaced by a sulfur nucleophile, typically sodium thiomethoxide (NaSMe), to form 2-(methylthio)-5-nitropyridine. This is a classic SNAr reaction where the chloro group serves as a good leaving group. A procedure for a similar transformation involves dissolving the corresponding thiol (2-mercapto-5-nitro-pyridine) in a sodium hydroxide solution, followed by the addition of a methylating agent like dimethyl sulfate.

-

Oxidation of the Thioether: The resulting 2-(methylthio)-5-nitropyridine is then oxidized to the corresponding sulfone. This oxidation is a critical step, as the methylsulfonyl group is a significantly better activating group and leaving group than the methylthio group. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, often with a catalyst like ammonium molybdate. The sulfone's superior electron-withdrawing capacity drastically enhances the reactivity of the pyridine ring for subsequent synthetic manipulations.

Caption: Synthetic pathway to 2-(Methylsulfonyl)-5-nitropyridine.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally related compounds like 2-chloro-5-nitropyridine, users should handle 2-(Methylsulfonyl)-5-nitropyridine in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary application of 2-(Methylsulfonyl)-5-nitropyridine in organic synthesis is as an electrophile in SNAr reactions. The convergence of an electron-deficient pyridine ring, two strong electron-withdrawing groups, and an excellent leaving group makes this reagent highly reactive towards a broad range of nucleophiles.

The Underlying Mechanism: Expertise in Action

The SNAr reaction is a two-step addition-elimination process. Understanding this mechanism is key to optimizing reaction conditions and predicting outcomes.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This is the rate-determining step. The attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-methylsulfonyl and para-nitro groups. This delocalization provides significant stabilization, lowering the activation energy for its formation. The pyridine nitrogen atom also participates in stabilizing this negative charge.

-

Elimination and Re-aromatization: In the second, faster step, the leaving group (the methylsulfonyl group, as a sulfinate anion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

An In-depth Technical Guide to 2-(Methylsulfonyl)-5-nitropyridine: Synthesis, Properties, and Applications in Covalent Drug Discovery

This guide provides a comprehensive technical overview of 2-(Methylsulfonyl)-5-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and burgeoning role as a reactive electrophile for targeted covalent inhibition in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Emergence of a Privileged Scaffold

2-(Methylsulfonyl)-5-nitropyridine (CAS No. 79134-11-5) has emerged from the broader class of heteroaromatic sulfones as a molecule of significant utility. Its architecture, featuring a pyridine ring activated by a nitro group and bearing a potent methylsulfonyl leaving group, renders it an exquisitely tunable electrophile. This unique combination of features has positioned it as a valuable building block in the synthesis of complex molecules and, more importantly, as a "warhead" for the targeted covalent modification of biological macromolecules. The electron-withdrawing nature of the nitro group, para to the sulfonyl moiety, significantly enhances the electrophilicity of the carbon atom at the 2-position, making it highly susceptible to nucleophilic attack by residues such as cysteine on protein targets. This guide will explore the historical context of its development, its fundamental chemical characteristics, and its application in the cutting-edge field of covalent drug discovery.

Synthesis and Discovery: A Logical Progression

While a singular "discovery" paper for 2-(Methylsulfonyl)-5-nitropyridine is not readily identifiable in the historical literature, its synthesis is a logical and well-precedented extension of established pyridine chemistry. The most common and industrially viable route to this compound involves a two-step process starting from the readily available 2-chloro-5-nitropyridine.

Synthetic Pathway

The synthesis can be conceptually broken down into two key transformations: nucleophilic aromatic substitution to introduce the sulfur moiety, followed by oxidation to the sulfone.

Caption: Synthetic route to 2-(Methylsulfonyl)-5-nitropyridine.

Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine

The first step involves the displacement of the chloride in 2-chloro-5-nitropyridine with a methylthio group. This is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack.

-

Experimental Protocol:

-

To a solution of 2-chloro-5-nitropyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium thiomethoxide (NaSMe) or a combination of methanethiol (MeSH) and a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3).

-

The reaction is typically carried out at room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(methylthio)-5-nitropyridine, which can be purified by recrystallization or column chromatography. A similar procedure has been described for the synthesis of 2-Methylthio-5-nitro-pyridine from 2-mercapto-5-nitro-pyridine using dimethylsulfate.[1]

-

Step 2: Oxidation to 2-(Methylsulfonyl)-5-nitropyridine

The intermediate sulfide is then oxidized to the corresponding sulfone. This transformation is critical as the methylsulfonyl group is a much better leaving group than the methylthio group, thereby enhancing the reactivity of the final compound as a covalent modifier.

-

Experimental Protocol:

-

Dissolve the 2-(methylthio)-5-nitropyridine in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl3).

-

Cool the solution in an ice bath and add an oxidizing agent. Common choices include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in acetic acid.[2] Typically, slightly more than two equivalents of the oxidant are used to ensure complete conversion to the sulfone, avoiding the sulfoxide intermediate.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench excess oxidant, followed by a wash with a mild base (e.g., sodium bicarbonate) to remove acidic byproducts.

-

The organic layer is dried and concentrated to afford the crude 2-(methylsulfonyl)-5-nitropyridine, which is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Physicochemical and Spectroscopic Properties

2-(Methylsulfonyl)-5-nitropyridine is a crystalline solid with a melting point of 115 °C.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 79134-11-5 | [4] |

| Molecular Formula | C6H6N2O4S | [3] |

| Molecular Weight | 202.19 g/mol | [3] |

| Melting Point | 115 °C | [3] |

| Boiling Point (Predicted) | 429.0 ± 45.0 °C | [3] |

| Density (Predicted) | 1.483 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -5.67 ± 0.22 | [3] |

Spectroscopic Characterization

The structure of 2-(Methylsulfonyl)-5-nitropyridine can be unequivocally confirmed by standard spectroscopic methods.

-

1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and methylsulfonyl groups. A singlet corresponding to the three protons of the methyl group will be observed further upfield.

-

13C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one for the methyl group. The carbon at the 2-position, bonded to the sulfonyl group, will be significantly deshielded.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands for the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530-1550 cm-1 and 1340-1360 cm-1) and the sulfonyl group (around 1300-1350 cm-1 and 1140-1160 cm-1).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (202.19 m/z).

Applications in Drug Discovery: A Covalent Warhead

The primary and most compelling application of 2-(Methylsulfonyl)-5-nitropyridine is as a cysteine-reactive electrophile, or "warhead," in the design of targeted covalent inhibitors.

Mechanism of Action: Covalent Thiol Modification

Heteroaromatic sulfones have emerged as a promising class of reagents for the metal-free S-arylation of cysteine residues in proteins.[2] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the sulfhydryl group of a cysteine residue attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the methylsulfinate leaving group.

Caption: Covalent modification of a protein cysteine residue.

The reactivity of this warhead is highly tunable. The presence of the nitro group at the 5-position significantly increases the rate of this reaction compared to unsubstituted analogs.[2] This allows for the design of inhibitors that can rapidly and selectively form a covalent bond with a target protein, leading to prolonged and often irreversible inhibition.

Advantages in Drug Design

-

Tunable Reactivity: The reactivity of the sulfonyl pyridine scaffold can be finely tuned by altering the electronic properties of the pyridine ring. The introduction of electron-withdrawing groups, such as the nitro group, accelerates the rate of covalent modification.[2]

-

Selectivity: While highly reactive towards thiols, heteroaromatic sulfones generally exhibit good selectivity over other nucleophilic amino acid residues, such as lysine or serine, under physiological conditions.

-

Biocompatibility: These reagents are compatible with biological systems and can be used for in vitro and in cell-based assays.[2]

-

Stable Adduct Formation: The resulting thioether bond formed between the protein and the inhibitor is highly stable, leading to durable target engagement.

Conclusion and Future Outlook

2-(Methylsulfonyl)-5-nitropyridine represents a significant advancement in the field of covalent drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and tunable reactivity make it an invaluable tool for medicinal chemists. As our understanding of the proteome and the role of specific cysteine residues in disease pathways deepens, the demand for precisely engineered covalent probes and inhibitors will continue to grow. The principles embodied in the design and application of 2-(Methylsulfonyl)-5-nitropyridine will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics.

References

-

ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available from: [Link]

-

PrepChem.com. Synthesis of 2-Methylthio-5-nitro-pyridine. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 2-(Methylsulfonyl)-5-nitropyridine Derivatives

Introduction: The Strategic Importance of the 2-(Methylsulfonyl)-5-nitropyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains a privileged scaffold, forming the core of numerous approved therapeutics.[1] Among its many functionalized variants, 2-(methylsulfonyl)-5-nitropyridine and its derivatives have emerged as exceptionally valuable building blocks, particularly in the synthesis of kinase inhibitors and other targeted therapies.[2] The strategic placement of the electron-withdrawing nitro group and the highly versatile methylsulfonyl moiety creates a unique chemical entity primed for controlled, sequential functionalization.

The methylsulfonyl group at the 2-position acts as an outstanding leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of complex amine-containing pharmacophores.[3][4] Simultaneously, the nitro group at the 5-position not only activates the ring for this substitution but can also be readily reduced to an amine, providing a secondary handle for molecular elaboration.[1] This dual functionality makes the scaffold a cornerstone for building diverse molecular libraries aimed at targets like Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases.[2][5]

This guide provides a comprehensive overview of the most reliable and field-proven synthetic routes to 2-(methylsulfonyl)-5-nitropyridine, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key experimental choices. We will detail robust, step-by-step protocols, compare common reagents, and offer insights to empower researchers in drug discovery and development.

The Core Synthetic Workflow: A Reliable Three-Step Pathway

The most common and efficient pathway to 2-(methylsulfonyl)-5-nitropyridine is a three-step sequence starting from readily available pyridine precursors. This strategy involves:

-

Formation of a key intermediate , 2-chloro-5-nitropyridine, which installs the necessary activating nitro group and a suitable leaving group (chloride).

-

Nucleophilic Aromatic Substitution (SNAr) with a sulfur nucleophile to introduce the methylthio- (-SMe) group.

-

Oxidation of the intermediate thioether to the target methylsulfonyl (-SO₂Me) group.

Caption: Core three-step synthetic workflow.

Part I: Synthesis of the Key Intermediate: 2-Chloro-5-nitropyridine

The foundation of the entire synthesis is the efficient preparation of 2-chloro-5-nitropyridine. The chlorine atom at the C-2 position is an effective leaving group, and its reactivity is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the C-5 position, making the C-2 carbon highly electrophilic and susceptible to nucleophilic attack.[5]

Several routes to this intermediate exist, with the choice often depending on the cost and availability of the starting material.

| Starting Material | Key Transformation Steps | Typical Overall Yield | Reference |

| 2-Aminopyridine | 1. Nitration (H₂SO₄/HNO₃) to 2-amino-5-nitropyridine2. Diazotization (NaNO₂/HCl) to diazonium salt3. Sandmeyer-type reaction to install chloride | Moderate | [6][7] |

| 2-Hydroxypyridine | 1. Nitration to 2-hydroxy-5-nitropyridine2. Chlorination (e.g., POCl₃/PCl₅) | Good to High | [8][9] |

| 3-Nitropyridine | Direct chlorination (e.g., with dichlorine monoxide) | High | [6][8] |

Detailed Protocol 1: Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine

This two-step protocol is a classic and reliable method, leveraging well-understood nitration and diazotization chemistry.

Step 1A: Nitration of 2-Aminopyridine

-

Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

-

Acid Charge: To the flask, add concentrated sulfuric acid (H₂SO₄, 150 mL). Cool the acid to below 10°C in an ice/salt bath.

-

Substrate Addition: Slowly add 2-aminopyridine (60.2 g, 0.639 mol) in portions, ensuring the internal temperature does not exceed 10°C.[7] Stir until all the solid has dissolved.

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid (95 mL) to concentrated sulfuric acid (95 mL) in a separate flask, cooled in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the 2-aminopyridine solution, maintaining the internal temperature below 30°C. After the addition is complete, stir for an additional 40 minutes at 25-30°C.[6]

-

Heating: Gradually heat the reaction mixture to 55-65°C and maintain this temperature for 10-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.[7]

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice (approx. 1000 g). Neutralize the solution to pH 5.5-6.0 with a 50% aqueous sodium hydroxide (NaOH) solution, which will precipitate the product, 2-amino-5-nitropyridine.[7]

-

Isolation: Filter the yellow solid precipitate, wash it with cold water, and dry it under vacuum.

Step 1B: Conversion of 2-Amino-5-nitropyridine to 2-Chloro-5-nitropyridine

-

Diazotization: Dissolve the 2-amino-5-nitropyridine (138.1 g, 1.0 mol) in 15% aqueous hydrochloric acid (HCl, ~913 mL).[7] Cool the solution to between -5°C and 0°C in an ice/salt bath.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 103.5 g, 1.5 mol) in water (100 mL) dropwise, keeping the temperature below 5°C. Stir for 45 minutes after addition is complete.[7] This forms the intermediate diazonium salt.

-

Conversion to Hydroxy Intermediate: The diazonium salt will hydrolyze in the aqueous acidic solution to form 2-hydroxy-5-nitropyridine. This intermediate is often isolated by filtration after distillation to reduce volume.[7]

-

Chlorination: To a flask containing phosphorus oxychloride (POCl₃, 50 g), add the dried 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol) and phosphorus pentachloride (PCl₅, 25.0 g, 0.12 mol).[8]

-

Reaction: Heat the mixture to 100-105°C and stir for 5 hours.[8]

-

Work-up and Isolation: After cooling, remove the excess POCl₃ under reduced pressure. Carefully pour the residue into ice water and neutralize to pH 8-9 with 40% NaOH solution. Extract the product with dichloromethane (DCM), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield 2-chloro-5-nitropyridine as a yellow solid.[8]

Part II: Introduction of the Methylthio Group via SNAr

With the activated electrophile in hand, the next step is the displacement of the chloride with a sulfur nucleophile. This proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism.

Mechanistic Rationale

The reaction is initiated by the attack of the highly nucleophilic thiomethoxide anion at the C-2 position of the pyridine ring. This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[10][11] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative ring nitrogen and the oxygen atoms of the nitro group. The aromaticity is then restored by the expulsion of the chloride leaving group.

Caption: Mechanism of the SNAr reaction.

Detailed Protocol 2: Synthesis of 2-(Methylthio)-5-nitropyridine

This protocol uses sodium thiomethoxide, a potent and commercially available nucleophile, to efficiently displace the chloride.

-

Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Reagent Preparation: To a stirred solution of 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) in anhydrous methanol (MeOH, 200 mL) at 0°C, add a solution of sodium thiomethoxide (NaSMe) in MeOH (e.g., 21% solution, ~22 mL, 66.2 mmol, 1.05 eq) dropwise. Alternative: Sodium thiomethoxide can be generated in situ by adding sodium methoxide to a solution containing methanethiol.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product, 2-(methylthio)-5-nitropyridine, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Part III: Oxidation of the Thioether to the Sulfone

The final transformation is the oxidation of the electron-rich thioether to the corresponding electron-poor sulfone. This step is crucial as the resulting methylsulfonyl group is the desired functional handle for subsequent medicinal chemistry applications.

Selection of Oxidizing Agent

The choice of oxidant is critical to ensure a clean and high-yielding conversion without over-oxidation or degradation of the sensitive nitro-aromatic system.

| Oxidizing Agent | Key Advantages | Key Disadvantages | Reference |

| m-CPBA (meta-Chloroperoxybenzoic acid) | Highly effective, well-documented, works under mild conditions. | Potentially explosive (shock-sensitive), requires careful handling and storage. Byproducts can complicate purification. | [12][13] |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Inexpensive, stable, non-explosive, environmentally benign (byproducts are inorganic salts), simple work-up. | A heterogeneous mixture in many organic solvents, may require phase-transfer catalysts or specific solvent systems (e.g., water/acetone). | [12][14][15] |

| Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Na₂WO₄) | Inexpensive, "green" oxidant (water is the only byproduct). | Can require elevated temperatures and longer reaction times; catalyst is necessary. | [12] |

For its safety profile, cost-effectiveness, and operational simplicity, Oxone® is highly recommended for this transformation.[14]

Detailed Protocol 3: Oxidation using Oxone®

-

Apparatus Setup: Equip a round-bottom flask with a large magnetic stir bar capable of vigorously stirring a biphasic mixture.

-